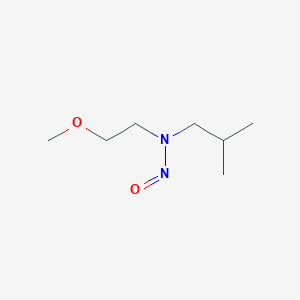
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is a chemical compound with the empirical formula C12H15NO4 . Its molecular weight is 237.25 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound isO=C(NCC)COC(C=C1)=C(OC)C=C1C=O . The InChI string is 1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a predicted melting point of 159.36°C and a predicted boiling point of 469.2°C at 760 mmHg . The predicted density is 1.2 g/cm3 , and the predicted refractive index is n20D 1.54 .Mécanisme D'action
The mechanism of action of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed that this compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity. This inhibition of acetylcholinesterase activity leads to an increase in the levels of acetylcholine in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in laboratory experiments. This compound has been found to increase the levels of acetylcholine in the body, which can have a variety of physiological effects. This compound has also been found to inhibit the growth of certain types of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide in laboratory experiments is its ability to inhibit the activity of the enzyme acetylcholinesterase. This inhibition can be used to study the effects of acetylcholine on the body. However, this compound has several limitations for use in laboratory experiments. This compound is a small molecule and is not very stable in solution, which can lead to inaccurate results. Additionally, this compound is soluble in water and has an absorption maximum of approximately 380 nm, which can make it difficult to detect in certain experiments.
Orientations Futures
There are a number of potential future directions for research into N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide. One potential direction is to further study the mechanism of action of this compound and its effects on the body. Additionally, further research into the potential applications of this compound in drug discovery and laboratory experiments is needed. Another potential direction is to develop new methods for synthesizing this compound with higher yields and improved stability. Finally, further research into the potential therapeutic uses of this compound is needed.
Méthodes De Synthèse
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide can be synthesized by a two-step process. The first step involves the reaction of ethyl acetate and 4-formyl-2-methoxyphenol in the presence of sodium hydroxide. This reaction produces a compound known as 4-formyl-2-methoxyphenoxyethanol. The second step involves the reaction of 4-formyl-2-methoxyphenoxyethanol and ethyl chloroformate in the presence of sodium hydroxide. This reaction produces this compound. The overall yield of the reaction is approximately 80%.
Applications De Recherche Scientifique
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide has been studied for its potential applications in drug discovery and laboratory experiments due to its unique properties. This compound has been used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve signals in the body. This compound has also been studied for its potential applications in cancer research. This compound has been found to inhibit the growth of certain types of cancer cells in vitro.
Safety and Hazards
Propriétés
IUPAC Name |
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKHHYUNIVIVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
742116-67-2 |
Source


|
| Record name | N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclohexyl-N-[1-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B2792935.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2792937.png)



![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2792944.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)

![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)